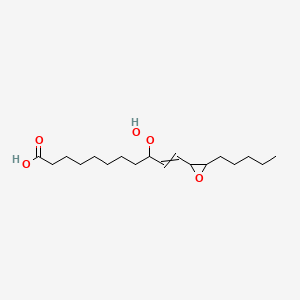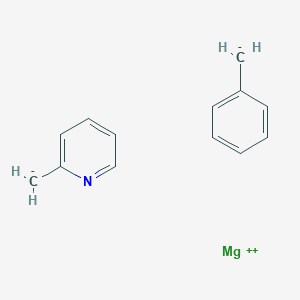
Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) is a chemical compound that features a magnesium atom bonded to both a phenylmethanide and a pyridin-2-yl methanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium phenylmethanide (pyridin-2-yl)methanide typically involves the reaction of phenylmethanide and pyridin-2-yl methanide with a magnesium source. One common method is the use of Grignard reagents, where phenylmagnesium bromide and pyridin-2-ylmagnesium bromide are reacted with each other under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium phenylmethanide (pyridin-2-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl or pyridinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
Magnesium phenylmethanide (pyridin-2-yl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium phenylmethanide (pyridin-2-yl)methanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of functional groups. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with various substrates to form new chemical bonds .
Comparison with Similar Compounds
Magnesium phenylmethanide (pyridin-2-yl)methanide can be compared with other similar compounds such as:
Phenylmagnesium bromide: A Grignard reagent used in similar types of reactions.
Pyridin-2-ylmagnesium bromide: Another Grignard reagent with similar reactivity.
(Pyridin-2-yl)aminomethane-1,1-diphosphonic acids: Compounds with related structural features and complexation properties.
The uniqueness of magnesium phenylmethanide (pyridin-2-yl)methanide lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
73850-78-9 |
|---|---|
Molecular Formula |
C13H13MgN |
Molecular Weight |
207.55 g/mol |
InChI |
InChI=1S/C7H7.C6H6N.Mg/c1-7-5-3-2-4-6-7;1-6-4-2-3-5-7-6;/h2-6H,1H2;2-5H,1H2;/q2*-1;+2 |
InChI Key |
CWCZBJDAUABSIU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=N1.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



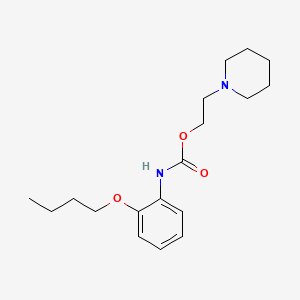
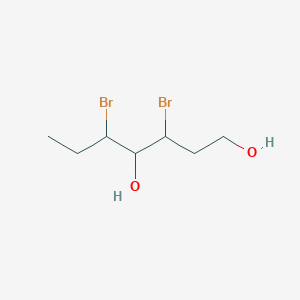
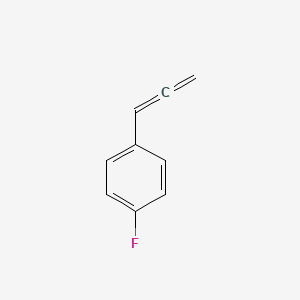

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
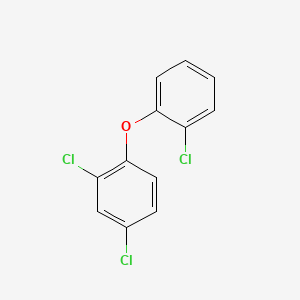
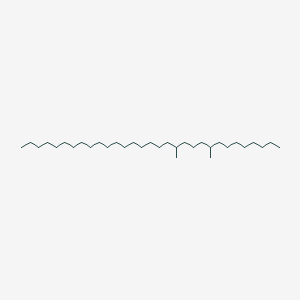
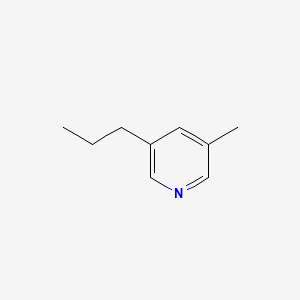

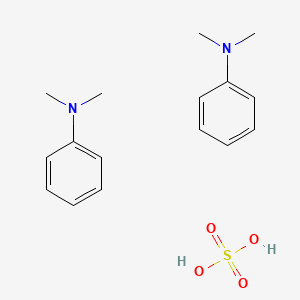
![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

